molecular formula C14H14Cl2N2 B13781539 9,10-Diaminophenanthrene dihydrochloride

9,10-Diaminophenanthrene dihydrochloride

Cat. No.: B13781539
M. Wt: 281.2 g/mol
InChI Key: XFMDXJZVUDPNEU-UHFFFAOYSA-N
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Description

9,10-Diaminophenanthrene dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diaminophenanthrene dihydrochloride typically involves the reduction of 9,10-dinitrophenanthrene. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid. The resulting 9,10-diaminophenanthrene is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9,10-Diaminophenanthrene dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 9,10-Dinitrophenanthrene

    Reduction: Various reduced derivatives of phenanthrene

    Substitution: Alkylated or acylated derivatives of 9,10-diaminophenanthrene

Scientific Research Applications

9,10-Diaminophenanthrene dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Diaminophenanthrene dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s fluorescence properties are due to the conjugated system of the phenanthrene ring, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diaminonaphthalene
  • 2,3-Diaminophenazine
  • 1,10-Diaminodecane
  • 1,8-Diaminonaphthalene

Uniqueness

9,10-Diaminophenanthrene dihydrochloride is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its fluorescence characteristics and ability to form stable complexes with metal ions make it particularly valuable in research applications .

Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

phenanthrene-9,10-diamine;dihydrochloride

InChI

InChI=1S/C14H12N2.2ClH/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;;/h1-8H,15-16H2;2*1H

InChI Key

XFMDXJZVUDPNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N.Cl.Cl

Origin of Product

United States

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